7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride
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Overview
Description
“7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride” is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a purine core, piperidine rings, and a quinazoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine core, the introduction of the piperidine and quinazoline groups, and the final hydrochloride salt formation. Typical reaction conditions may involve:
Formation of the purine core: This step may involve cyclization reactions using appropriate precursors.
Introduction of the piperidine and quinazoline groups: These steps may involve nucleophilic substitution or addition reactions.
Final hydrochloride salt formation: This step typically involves the reaction of the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at specific functional groups, such as the piperidine rings.
Reduction: Reduction reactions may target the quinazoline moiety or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors to modulate their activity.
Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.
Signal transduction modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
- **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrobromide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C31H41ClN10O2 |
---|---|
Molecular Weight |
621.2 g/mol |
IUPAC Name |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[methyl-(piperidin-3-ylamino)amino]piperidin-1-yl]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C31H40N10O2.ClH/c1-5-6-17-40-27-28(35-30(40)39-16-10-12-23(19-39)38(4)36-22-11-9-15-32-18-22)37(3)31(43)41(29(27)42)20-26-33-21(2)24-13-7-8-14-25(24)34-26;/h7-8,13-14,22-23,32,36H,9-12,15-20H2,1-4H3;1H/t22?,23-;/m1./s1 |
InChI Key |
CDMBCMWQFHKOLW-DBCZNGTMSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl |
Origin of Product |
United States |
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